molecular formula C5H6N2O B15323388 5-(oxiran-2-yl)-1H-imidazole

5-(oxiran-2-yl)-1H-imidazole

Cat. No.: B15323388
M. Wt: 110.11 g/mol
InChI Key: JNVCXMLOIOQPLS-UHFFFAOYSA-N
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Description

5-(oxiran-2-yl)-1H-imidazole is a heterocyclic organic compound that features both an oxirane (epoxide) ring and an imidazole ring. The presence of these two functional groups makes it a versatile compound in organic synthesis and various scientific research applications. The oxirane ring is known for its high reactivity, while the imidazole ring is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(oxiran-2-yl)-1H-imidazole typically involves the formation of the oxirane ring followed by the introduction of the imidazole ring. One common method is the reaction of an appropriate epoxide precursor with an imidazole derivative under basic conditions. For example, the reaction of an epoxide with imidazole in the presence of a base such as sodium hydroxide can yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(oxiran-2-yl)-1H-imidazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Bases: Sodium hydroxide, potassium carbonate

Major Products Formed

    β-Substituted Alcohols: Formed from nucleophilic ring opening

    Oxirane Derivatives: Formed from oxidation reactions

    Substituted Imidazoles: Formed from substitution reactions

Mechanism of Action

The mechanism of action of 5-(oxiran-2-yl)-1H-imidazole involves its interaction with various molecular targets. The oxirane ring can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity can disrupt normal cellular functions, making it useful in antimicrobial and anticancer applications . The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(oxiran-2-yl)-1H-imidazole is unique due to the combination of the oxirane and imidazole rings, which provides a balance of reactivity and stability. This makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C5H6N2O

Molecular Weight

110.11 g/mol

IUPAC Name

5-(oxiran-2-yl)-1H-imidazole

InChI

InChI=1S/C5H6N2O/c1-4(5-2-8-5)7-3-6-1/h1,3,5H,2H2,(H,6,7)

InChI Key

JNVCXMLOIOQPLS-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)C2=CN=CN2

Origin of Product

United States

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